molecular formula C10H13NO2 B147363 2-Nitro-p-cymene CAS No. 943-15-7

2-Nitro-p-cymene

Cat. No. B147363
CAS RN: 943-15-7
M. Wt: 179.22 g/mol
InChI Key: DRKFWQDBPGTSOO-UHFFFAOYSA-N
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Description

2-Nitro-p-cymene is a chemical compound derived from p-cymene, which is a naturally occurring aromatic organic compound. It is characterized by the presence of a nitro group attached to the para position of the cymene ring structure. The compound is of interest due to its potential applications in organic synthesis and its role as an intermediate in various chemical reactions .

Synthesis Analysis

The synthesis of 2-Nitro-p-cymene can be achieved through the nitration of p-cymene using nitrogen dioxide in acetic anhydride. This process yields 2-Nitro-p-cymene as one of the major products alongside other compounds such as p-nitrotoluene and a complex tetranitronitratocyclohexene. The reaction conditions are crucial for the selectivity and yield of the desired nitro compound .

Molecular Structure Analysis

The molecular structure of 2-Nitro-p-cymene is characterized by the presence of a nitro group (-NO2) attached to the benzene ring of p-cymene. This functional group significantly influences the chemical behavior of the molecule, including its reactivity and interaction with other chemical species. The X-ray crystal structure determination of related compounds provides insights into the molecular geometry and electronic distribution within the molecule .

Chemical Reactions Analysis

2-Nitro-p-cymene can participate in various chemical reactions due to the presence of the nitro group, which is an electron-withdrawing group that can activate the aromatic ring towards further electrophilic substitution reactions. It can also undergo reduction reactions to form corresponding amino derivatives, which are valuable intermediates in organic synthesis. The compound's reactivity can be further explored in the context of multi-component synthesis, such as the formation of N-substituted 2-amino-3-cyano pyrroles from nitroepoxides, amines, and malononitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-p-cymene are influenced by the nitro group, which contributes to the compound's polarity, boiling point, and solubility in various solvents. These properties are essential for the practical application of 2-Nitro-p-cymene in chemical synthesis and for understanding its behavior in different environments. The stability of the compound under various conditions, such as temperature and pH, is also an important aspect of its chemical profile .

Scientific Research Applications

  • Chemical Synthesis and Structure Analysis : 2-Nitro-p-cymene is a product formed in the reaction of p-cymene with nitrogen dioxide in acetic anhydride, along with other compounds like p-nitrotoluene. This process and the crystal structure of the resulting compounds have been extensively studied (Hartshorn et al., 1988).

  • Catalytic Applications : In situ generated ruthenium systems based on [RuCl2(p-cymene)]2 have been used for the chemoselective transfer hydrogenation of nitroarenes to anilines. 2-Nitro-p-cymene, in this context, acts as a catalyst to facilitate the reduction of nitro compounds in various reaction settings (Paul et al., 2016).

  • Catalyst in Hydrogenation Reactions : Ruthenium complexes containing 2-Nitro-p-cymene have been synthesized and are active catalysts in the hydrogenation of nitroarenes. These complexes have shown high efficiency and selectivity in various hydrogenation processes, making them valuable in organic synthesis (Jia et al., 2016).

  • Transfer Hydrogenation Processes : Several ruthenium complexes with 2-Nitro-p-cymene as a ligand have been studied for their catalytic activities in the transfer hydrogenation of nitro- and azobenzenes. These processes are crucial in the selective reduction of aromatic compounds (Jagadeesh et al., 2011).

  • Materials Science and Sensing Applications : In materials science, 2-Nitro-p-cymene has been used in the synthesis of molecular structures with potential applications in sensing nitroaromatic compounds. These structures can function as selective receptors for specific chemicals, highlighting its utility in analytical chemistry (Shanmugaraju et al., 2014).

  • Gas Phase Nitration Studies : 2-Nitro-p-cymene has also been investigated in gas-phase electrophilic aromatic nitrodealkylation studies, providing insights into the mechanisms and efficiencies of these reactions (Attinà et al., 1996).

Safety And Hazards

2-Nitro-p-cymene is classified as Acute Tox. 4 Oral according to the Hazard Classifications . The safety information indicates a warning signal word, suggesting that it may be harmful if swallowed .

properties

IUPAC Name

1-methyl-2-nitro-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKFWQDBPGTSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9061336
Record name Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-
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Molecular Weight

179.22 g/mol
Source PubChem
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Product Name

2-Nitro-p-cymene

CAS RN

943-15-7
Record name 1-Methyl-4-(1-methylethyl)-2-nitrobenzene
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Record name 2-Nitro-p-cymene
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Record name 2-Nitro-p-cymene
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Record name Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
KA Kobe, TF Doumani - Industrial & Engineering Chemistry, 1939 - ACS Publications
… adding p-cymene to nitric acid (density, 1.52) yielded products other than 2nitro-p-cymene. … acid at 0 C.; yields as high as 85 per cent of the theoretical amount of 2-nitro-p-cymene were …
Number of citations: 14 pubs.acs.org
AS Wheeler, JM Early, JN LeConte - Journal of the American …, 1947 - ACS Publications
m i-Pr attached to a reflux condenser, and 150 cc. of concentrated hydrochloric acid was added in 10-cc. portions, precautions being taken to prevent overheating. When the initial …
Number of citations: 1 pubs.acs.org
CA Mann, RE Montonna… - Transactions of The …, 1936 - iopscience.iop.org
… It is to be expected that 2-nitro p-cymene could likewise be reduced to form aminothymol as shown. The amino group then can be either removed entirely, or be replaced by a halogen …
Number of citations: 1 iopscience.iop.org
KD Holmes Jr, AL Underwood - Journal of Chemical and …, 1982 - ACS Publications
… The nitration of p-cymene is not clean, and the 2-nitro-pcymene available even today contains about 10% p-nitrotoluene, 10% 3-nitro-p-cymene, and at least eight other impurities …
Number of citations: 5 pubs.acs.org
TF DOUMANI, KA KOBE - The Journal of Organic Chemistry, 1942 - ACS Publications
… The p-nitrotoluene obtained with the 2-nitro-p-cymene when p-cymene is mononitrated, is formed by substitution of the nitro group for the isopropyl group. Both isopropanoland acetone …
Number of citations: 12 pubs.acs.org
TF Doumani, KA Kobe - Industrial & Engineering Chemistry, 1939 - ACS Publications
… with the purity of the 2-nitro-p-cymene, which is generally not … an impurity always associated with the 2-nitro-p-cymene. Tin-… and 2-nitro-pcymene obtainedby simple distillation in vacuo …
Number of citations: 4 pubs.acs.org
AD Abell, MP Hartshorn, WT Robinson… - Australian Journal of …, 1989 - CSIRO Publishing
… separations on a selection of these fractions afforded pure samples of three further compounds: 2-Nitro-p-cymene (14). The sample was identical with an authentic sample. p-…
Number of citations: 4 www.publish.csiro.au
JB Wetherington, KD Holmes… - … Section B: Structural …, 1974 - scripts.iucr.org
… C22H26N2, obtained by reduction of 2-nitro- p-cymene with KOH in triethylene glycol; orthorhom- bic, Pbca, a= 10-513 (18), b= 16.590 (6), c= 10.174 (12) A, Z=4, De= 1.10and Dx= 1.11 …
Number of citations: 9 scripts.iucr.org
AG Waller - 1989 - ir.canterbury.ac.nz
… all the products of reaction, with the exception of 2-nitro-p-cymene (403) and p-nitrotoluene (… to yield a multitude of products, including 2-nitro-p-cymene (403) and pnitrotoluene (405), …
Number of citations: 3 ir.canterbury.ac.nz
WR Brode, JW Patterson - Journal of the American Chemical …, 1941 - ACS Publications
… For 2-nitro-p-cymene, the data of Mann, Montonna and Larian10 fit exactly on the line from … ofp-cymene about 8% of the product was p-nitrotoluene accompanying the 2-nitro-p-cymene. …
Number of citations: 13 pubs.acs.org

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